5-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The 3D structure of similar compounds can be viewed using computational chemistry tools .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary depending on their specific structure. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate has a predicted boiling point of 268.1±20.0 °C and a predicted density of 1.29±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Pharmacological Investigation
A study conducted by Gokulan et al. (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, highlighting their potential in analgesic and anti-inflammatory activities. One compound, in particular, showed significant effectiveness in these areas with minimal ulcerogenic potential, suggesting a potential pathway for novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Improved Synthesis Techniques
Dong (2011) reported an improved synthesis method for 1H-pyrazole-4-carboxylic acid, a closely related compound, demonstrating a yield increase from 70% to 97.1%. This advancement is significant in the field of chemical synthesis, enhancing the efficiency of producing such compounds (Dong, 2011).
Use in Cross-Coupling Reactions
Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. This study showcases the versatility of pyrazole carboxylates in synthesizing various condensed pyrazoles, which are important in chemical research (Arbačiauskienė et al., 2011).
Structural and Spectral Investigations
Viveka et al. (2016) focused on the experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research provides insights into the molecular structure and properties of pyrazole carboxylic acid derivatives, which are crucial for their application in various scientific fields (Viveka et al., 2016).
Nonlinear Optical Materials
Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating their potential as nonlinear optical materials. This finding is significant for the development of optical limiting applications (Chandrakantha et al., 2013).
Corrosion Inhibition
Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their results indicate that such compounds can significantly reduce corrosion rates, suggesting their application in material sciences (Herrag et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKPMMPOGGMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629679 |
Source
|
Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1007541-72-1 |
Source
|
Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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